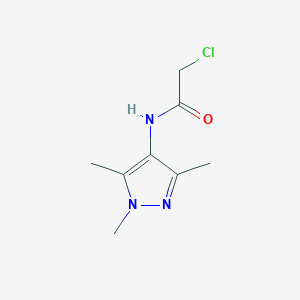

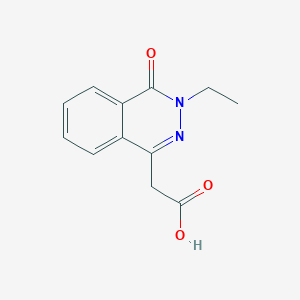

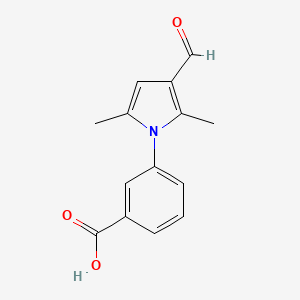

![molecular formula C7H5N3O2 B1298852 4-硝基-1H-吡咯并[2,3-b]吡啶 CAS No. 83683-82-3](/img/structure/B1298852.png)

4-硝基-1H-吡咯并[2,3-b]吡啶

描述

Synthesis Analysis

The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives has been explored through various methods. One approach involves the nitration of N-alkyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridines with sodium nitrite in acetic acid, leading to 4-nitro derivatives and an oxidation by-product . Another method includes a three-component reaction to prepare 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with aliphatic amines to yield pyrrolidine-2,3-dione derivatives . Additionally, the preparation of 1H-pyrrolo[2,3-b]pyridines has been achieved through modifications of Madelung- and Fischer-syntheses, with subsequent reactions such as nitration and bromination predominantly occurring at the 3-position .

Molecular Structure Analysis

X-ray structural analysis has been utilized to study the molecular structures of the synthesized compounds. For instance, the structure of a 4-nitro-1H-pyrrolo[2,3-b]pyridine derivative displays an intramolecular N—H⋯O hydrogen bond, with the pyrrolopyridine core forming dihedral angles with the benzyl residue and the tosyl ring . The nitro group is slightly twisted out of the plane of the pyrrolopyridine system, indicating a degree of steric hindrance .

Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These reactions typically favor the 3-position, although nitration at the 2-position has also been observed . The interaction of these compounds with electrophiles can lead to a variety of unexpected products, demonstrating the complexity and versatility of their chemistry .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as melting points and crystal structures, have been characterized. For example, different isomers of 4-nitrophenylthieno[2,3-b]pyridines have been isolated with varying melting points and crystallographic data . The chemical properties, such as the ability to form charge-transfer complexes and add elements of water to yield crystalline hydrates, have also been reported .

科学研究应用

合成衍生物

4-硝基-1H-吡咯并[2,3-b]吡啶及其衍生物在化学合成中作为多功能的构建块。这些化合物通过亲核取代反应允许合成各种取代衍生物。例如,Figueroa‐Pérez等人(2006年)展示了使用6-氯-4-硝基-1H-吡咯并[2,3-b]吡啶高效合成4-取代7-吡啶衍生物,展示了其在创建复杂分子结构中的实用性(Figueroa‐Pérez等,2006年)。

分子结构分析

4-硝基-1H-吡咯并[2,3-b]吡啶衍生物的结构特性一直是晶体学中的研究课题。Pfaffenrot等人(2012年)研究了特定衍生物的分子结构,揭示了分子内的详细几何关系,这对于理解其化学行为和在材料科学中的潜在应用至关重要(Pfaffenrot et al., 2012)。

碎片化研究

研究了4-硝基-1H-吡咯并[2,3-b]吡啶及其衍生物在电子轰击下的碎片化模式,以了解它们的分解途径。Herbert和Wibberley(1970年)进行了广泛的质谱研究,探索了这些化合物的碎片化行为,为分析化学和环境研究等领域提供了有价值的见解(Herbert & Wibberley, 1970)。

新型杂环化合物的开发

研究还专注于开发新的合成方法,利用4-硝基-1H-吡咯并[2,3-b]吡啶创建新型杂环化合物。Aiello等人(1978年)描述了从吡咙开始的合成路线,导致具有敏感基团的吡咯吡啶的合成,扩展了药物开发和材料科学的化学工具箱(Aiello et al., 1978)。

未来方向

Future research on 4-nitro-1H-pyrrolo[2,3-b]pyridine may focus on its potential applications in medicine and agriculture. For example, it has been suggested that this compound could be used to develop potent inhibitors of certain enzymes . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

属性

IUPAC Name |

4-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDUNXDRDOJMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348636 | |

| Record name | 4-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

83683-82-3 | |

| Record name | 4-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

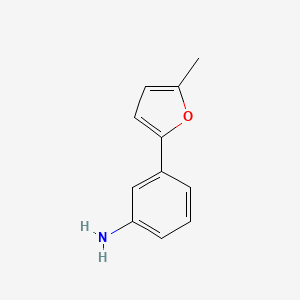

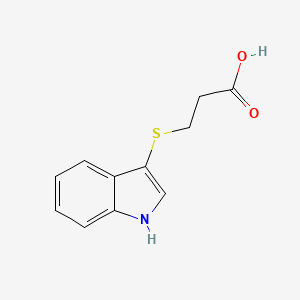

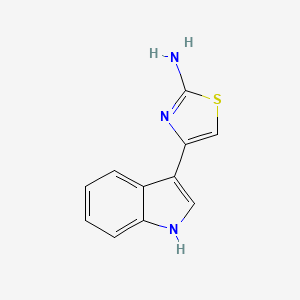

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

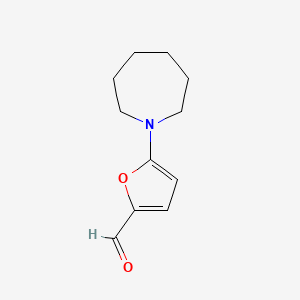

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)